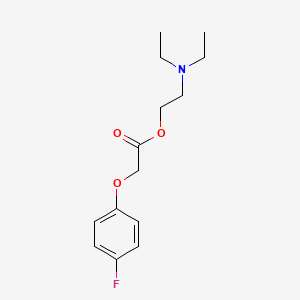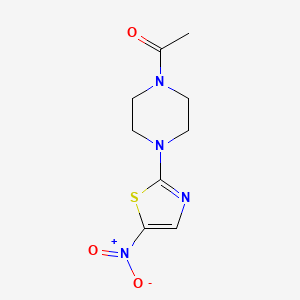
1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperanitrozole is a chemical compound belonging to the class of 5-nitrothiazole derivatives. It is known for its potent antiprotozoal activity, particularly against Trichomonas vaginalis and Entamoeba histolytica. Piperanitrozole is used clinically to treat infections caused by these protozoa, including trichomoniasis, amoebic dysentery, and amoebic liver abscess.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperanitrozole can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield Piperanitrozole .
Industrial Production Methods
Industrial production of Piperanitrozole typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Piperanitrozole undergoes various chemical reactions, including:
Oxidation: Piperanitrozole can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of Piperanitrozole can yield amino derivatives.
Substitution: Piperanitrozole can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperanitrozole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Piperanitrozole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antiprotozoal activity and potential use in treating protozoal infections.
Medicine: Clinically used to treat trichomoniasis, amoebic dysentery, and amoebic liver abscess.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
Piperanitrozole exerts its effects by inhibiting the growth and replication of protozoa. It targets the DNA of the protozoa, causing strand breaks and inhibiting nucleic acid synthesis. This leads to the death of the protozoal cells. The molecular targets include DNA and various enzymes involved in nucleic acid synthesis.
Comparación Con Compuestos Similares
Piperanitrozole is similar to other 5-nitrothiazole derivatives such as metronidazole and tinidazole. it is unique in its specific activity against Trichomonas vaginalis and Entamoeba histolytica. Unlike metronidazole and tinidazole, Piperanitrozole has a broader spectrum of activity and is effective against a wider range of protozoal infections.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
Piperanitrozole stands out due to its enhanced efficacy and broader spectrum of activity compared to these similar compounds.
Propiedades
Número CAS |
13326-27-7 |
|---|---|
Fórmula molecular |
C9H12N4O3S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
1-[4-(5-nitro-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C9H12N4O3S/c1-7(14)11-2-4-12(5-3-11)9-10-6-8(17-9)13(15)16/h6H,2-5H2,1H3 |
Clave InChI |
SRAGSPNJULICDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=NC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


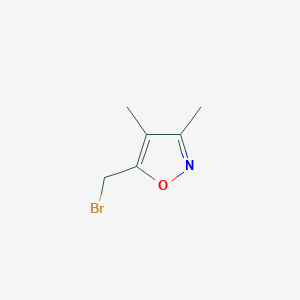
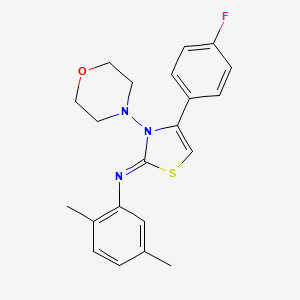
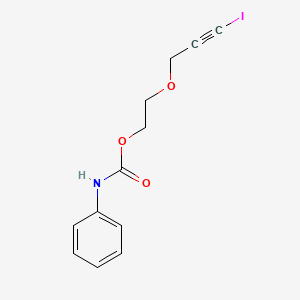
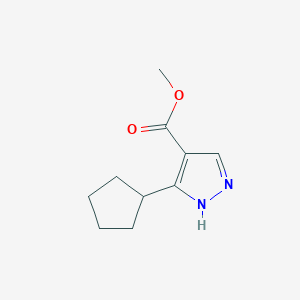
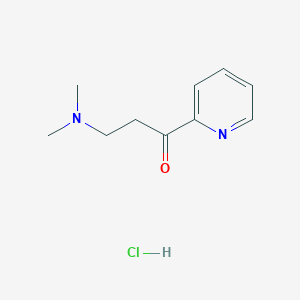

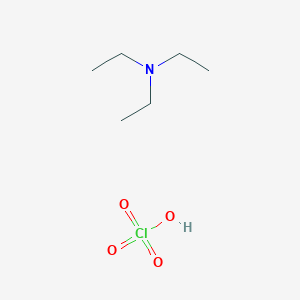
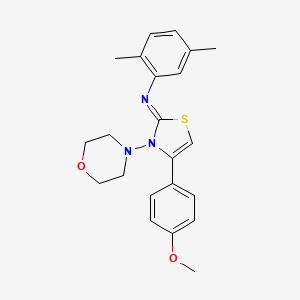
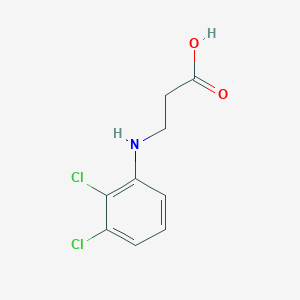
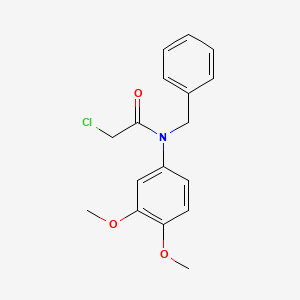
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
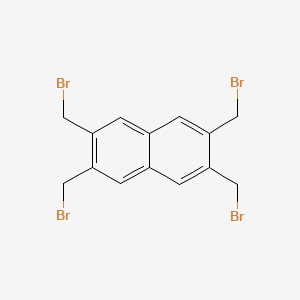
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
